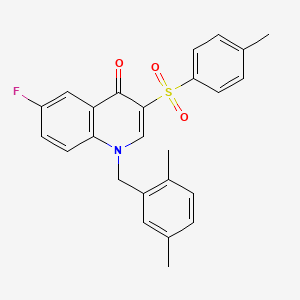

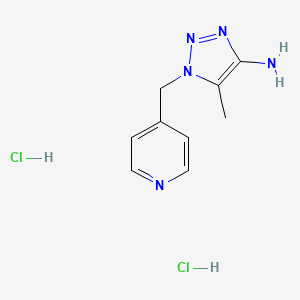

1-(2,5-二甲基苯基)-6-氟-3-对甲苯磺酰喹啉-4(1H)-酮

货号 B2496793

CAS 编号:

866867-08-5

分子量: 435.51

InChI 键: PJTACHDJYBQPJX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

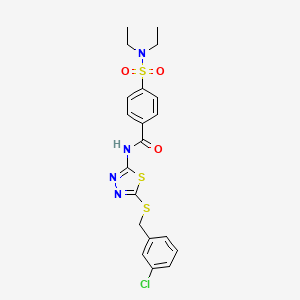

The compound “1-(2,5-dimethylbenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The presence of the tosyl (p-toluenesulfonyl) group suggests that this compound might be used as an intermediate in organic synthesis, as tosyl groups are often used as protecting groups for amines .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, substituted at the 1-position with a 2,5-dimethylbenzyl group, at the 6-position with a fluorine atom, and at the 3-position with a tosyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .科学研究应用

- The compound’s derivatives have shown promising antimicrobial activity against multidrug-resistant Gram-positive pathogens. Specifically, thiazole derivatives derived from this compound demonstrated excellent activity against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus) strains. Additionally, they exhibited favorable activity against vancomycin-resistant Enterococcus faecium .

- Certain derivatives of this compound displayed broad-spectrum antifungal activity. For instance, compounds 9f and 14f were effective against drug-resistant Candida strains. Ester 8f even outperformed fluconazole against Candida auris .

- The N-2,5-dimethylphenylthioureido acid derivatives could serve as scaffolds for developing novel antimicrobial candidates specifically targeting Gram-positive bacteria. Their activity against resistant strains highlights their potential in combating bacterial infections .

- Researchers are exploring these derivatives within the context of molecular methods for discovering new antibiotics. Their unique structure and activity against resistant pathogens make them valuable candidates for further investigation .

- The compound’s structural features may inspire medicinal chemists to design analogs with enhanced pharmacological properties. By modifying specific functional groups, researchers can optimize its efficacy and safety profile .

- Although not directly related to this compound, pyrimidine-based molecules have been extensively studied for their pharmacological activities. Considering the compound’s pyrimidine core, it could be explored in the context of drug development, especially if its derivatives exhibit additional desirable properties .

Antimicrobial Agents

Antifungal Properties

Drug Development for Gram-Positive Bacteria

Molecular Methods in Antibiotics Discovery

Medicinal Chemistry and Drug Design

Pyrimidine-Based Drug Development

作用机制

未来方向

属性

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO3S/c1-16-5-9-21(10-6-16)31(29,30)24-15-27(14-19-12-17(2)4-7-18(19)3)23-11-8-20(26)13-22(23)25(24)28/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTACHDJYBQPJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylbenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496711.png)

![2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2496712.png)

![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2496726.png)

![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)